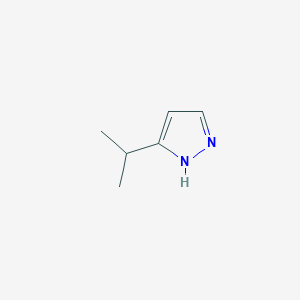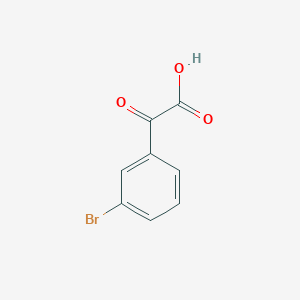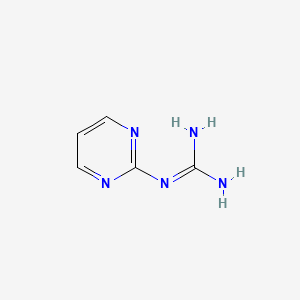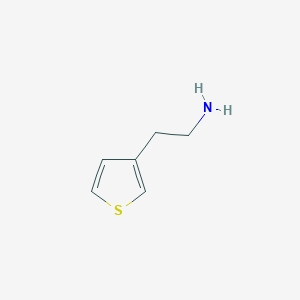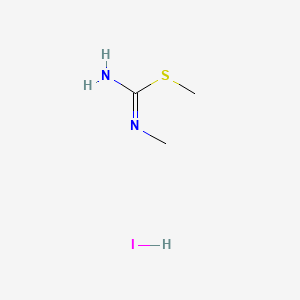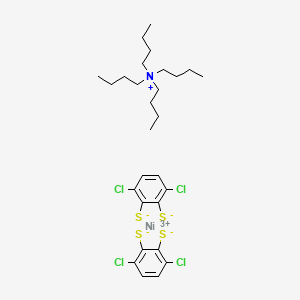
Tetrabutylammonium bis(3,6-dichloro-1,2-benzenedithiolato)nickelate
説明
Tetrabutylammonium bis(3,6-dichloro-1,2-benzenedithiolato)nickelate is a useful research compound. Its molecular formula is C28H40Cl4NNiS4 and its molecular weight is 719.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Optical and Electronic Properties
- A study by Uzelac and Rasmussen (2017) explored a related nickel complex, highlighting its optical and electronic properties. This research provides insights into the behavior of similar complexes, including Tetrabutylammonium bis(3,6-dichloro-1,2-benzenedithiolato)nickelate, particularly in terms of their low-energy NIR absorption and electronic delocalization (Uzelac & Rasmussen, 2017).
Phase Transition and Structural Characteristics
- Willett et al. (2005) discovered a unique bistable high-temperature spin-Peierls-like system in a similar tetrabutylammonium nickel complex. This finding is significant for understanding the phase transitions and magnetic properties of such complexes (Willett et al., 2005).
Applications in Mixed Sulfur/Selenium Heterocycles
- Nigrey (1986) reported on the synthesis of bis(tetrabutylammonium)-bis(2-thione-1,3-dithiole-4,5-diselenolato)nickelate(II), providing a foundation for the preparation of mixed sulfur/selenium heterocycles. This has potential applications in the development of new materials (Nigrey, 1986).
Ferromagnetism and Coordination Polymers
- Research by Fanghänel et al. (1997) synthesized polymeric nickel complexes from a tetrabutylammonium nickel complex, revealing ferromagnetic properties at low temperatures. This opens avenues for exploring magnetic materials (Fanghänel et al., 1997).
Molecular Conductivity and Insulator Transition
- A study by Fujiwara et al. (2007) focused on a tetrabutylammonium salt of a nickel complex with an extended-TTF ligand, showing metallic conduction and weak ferromagnetism at low temperatures. This highlights its potential as a molecular semiconductor (Fujiwara et al., 2007).
Catalysis in Cross-Coupling Reactions
- Bernhammer and Huynh (2014) synthesized nickel complexes with benzimidazolium salts, demonstrating their utility in catalyzing Suzuki–Miyaura cross-coupling reactions. This indicates the potential oftetrabutylammonium nickel complexes in facilitating important chemical reactions (Bernhammer & Huynh, 2014).
Enhanced Electrical Conductivity
- Ueda et al. (1999) reported on a nickel complex salt exhibiting significantly higher electrical conductivity compared to its dithiolato counterpart. Such findings are crucial for the development of high-performance organic conductors (Ueda et al., 1999).
Photocatalytic Efficiency in Hydrogen Production
- Liu et al. (2017) synthesized nickel complexes that catalyze hydrogen production under light-driven conditions. The use of graphene nanohybrids in this process significantly improved the photocatalytic efficiency, highlighting the role of tetrabutylammonium nickel complexes in sustainable energy production (Liu et al., 2017).
Applications in Solvent Extraction and Electrodeposition
- Other studies have explored the use of tetrabutylammonium nickel complexes in solvent extraction processes and electrodeposition techniques, indicating their versatility in various industrial applications (Sekine et al., 1984); (Dalgleish et al., 2011).
Monoclinic Crystal Phase and Magnetic Properties
- Research into the crystal structures and magnetic properties of similar tetrabutylammonium nickel complexes adds to the understanding of their physical characteristics, which could be relevant in material science and magnetism (Mulder et al., 2002); (Ren et al., 2004).
Safety and Hazards
特性
IUPAC Name |
3,6-dichlorobenzene-1,2-dithiolate;nickel(3+);tetrabutylazanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.2C6H4Cl2S2.Ni/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2*7-3-1-2-4(8)6(10)5(3)9;/h5-16H2,1-4H3;2*1-2,9-10H;/q+1;;;+3/p-4 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPTWRZYDNJMUTE-UHFFFAOYSA-J | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.C1=CC(=C(C(=C1Cl)[S-])[S-])Cl.C1=CC(=C(C(=C1Cl)[S-])[S-])Cl.[Ni+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40Cl4NNiS4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
719.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87314-14-5 | |
| Record name | 1-Butanaminium, N,N,N-tributyl-, (SP-4-1)-bis[3,6-dichloro-1,2-benzenedithiolato(2-)-κS1,κS2]nickelate(1-) (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87314-14-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzene, 1-methyl-2-[(4-methylphenyl)sulfinyl]-](/img/structure/B1357109.png)



